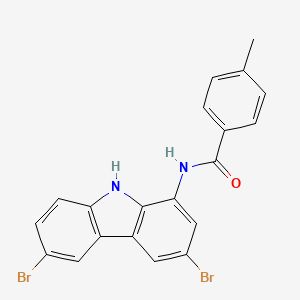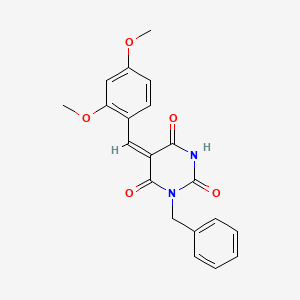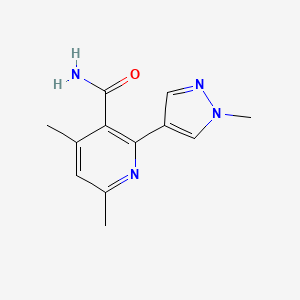
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the carbazole family and has a molecular formula of C20H15Br2N2O. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound may target the DNA of cancer cells and induce DNA damage, leading to cell death. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been found to have other biochemical and physiological effects. For instance, it has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been found to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its clinical applications.
Orientations Futures
There are several future directions for the research on N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets in cancer cells. Moreover, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models and humans. Finally, there is a need for the development of new formulations and delivery systems that can improve the solubility and bioavailability of the compound.
Méthodes De Synthèse
The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3,6-dibromo-9H-carbazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been extensively studied for its potential applications in cancer treatment. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Propriétés
IUPAC Name |
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2O/c1-11-2-4-12(5-3-11)20(25)24-18-10-14(22)9-16-15-8-13(21)6-7-17(15)23-19(16)18/h2-10,23H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRHHMLCDYNBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)
![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)
